molecular formula C20H21NO2S B2585292 N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide CAS No. 2034558-40-0

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide

Cat. No.: B2585292
CAS No.: 2034558-40-0
M. Wt: 339.45
InChI Key: LRRPYGRYNQUHPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is a synthetic organic compound that features a benzofuran moiety linked to a propyl chain, which is further connected to a benzylthioacetamide group. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Attachment of Propyl Chain: The benzofuran derivative is then subjected to a Friedel-Crafts alkylation reaction to introduce the propyl chain.

    Formation of Benzylthioacetamide Group: The final step involves the nucleophilic substitution reaction where the propylated benzofuran derivative reacts with benzylthioacetamide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzylthio group to a thiol or a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylthioacetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The benzylthioacetamide group may also contribute to the compound’s bioactivity by interacting with cellular thiol groups or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanol and 2-(benzofuran-2-yl)acetic acid.

    Thioacetamide Derivatives: Compounds such as N-(2-mercaptoethyl)thioacetamide and N-(2-thioacetyl)benzamide.

Uniqueness

N-(3-(benzofuran-2-yl)propyl)-2-(benzylthio)acetamide is unique due to the combination of the benzofuran and benzylthioacetamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-benzylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2S/c22-20(15-24-14-16-7-2-1-3-8-16)21-12-6-10-18-13-17-9-4-5-11-19(17)23-18/h1-5,7-9,11,13H,6,10,12,14-15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRPYGRYNQUHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NCCCC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.